Cas no 1357566-60-9 (6-oxo-1H-pyridine-3-sulfonyl chloride)
6-oxo-1H-pyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride
- 3-Pyridinesulfonyl chloride, 1,6-dihydro-6-oxo-
- GS2990
- 6-hydroxypyridine-3-sulfonyl chloride
- 6-oxo-1H-pyridine-3-sulfonyl chloride
- SCHEMBL22802367
- 1357566-60-9
- MFCD28680334
- PB40397
- AS-53804
- CS-0050150
- SY234100
- EN300-283138
- P17141
- AKOS037644491
- 6-oxo-1,6-dihydropyridine-3-sulfonylchloride
-
- MDL: MFCD28680334
- Inchi: 1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
- InChI Key: VYWHYGVVFBUDLY-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(NC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 192.9600419 g/mol
- Monoisotopic Mass: 192.9600419 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 71.6
- Molecular Weight: 193.61
6-oxo-1H-pyridine-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O283910-25mg |
6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride |
1357566-60-9 | 25mg |
$155.00 | 2023-05-17 | ||
| TRC | O283910-100mg |
6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride |
1357566-60-9 | 100mg |
$563.00 | 2023-05-17 | ||
| TRC | O283910-250mg |
6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride |
1357566-60-9 | 250mg |
$1194.00 | 2023-05-17 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O173547-1g |
6-oxo-1H-pyridine-3-sulfonyl chloride |
1357566-60-9 | 97% | 1g |
¥22763.90 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93937-250 MG |
6-oxo-1H-pyridine-3-sulfonyl chloride |
1357566-60-9 | 97% | 250MG |
¥ 2,494.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93937-500 MG |
6-oxo-1H-pyridine-3-sulfonyl chloride |
1357566-60-9 | 97% | 500MG |
¥ 3,326.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93937-1 G |
6-oxo-1H-pyridine-3-sulfonyl chloride |
1357566-60-9 | 97% | 1g |
¥ 4,158.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93937-5 G |
6-oxo-1H-pyridine-3-sulfonyl chloride |
1357566-60-9 | 97% | 5g |
¥ 11,523.00 | 2021-05-07 | |
| Chemenu | CM412515-250mg |
6-oxo-1,6-dihydropyridine-3-sulfonyl chloride |
1357566-60-9 | 95%+ | 250mg |
$372 | 2022-06-13 | |
| Chemenu | CM412515-500mg |
6-oxo-1,6-dihydropyridine-3-sulfonyl chloride |
1357566-60-9 | 95%+ | 500mg |
$496 | 2022-06-13 |
6-oxo-1H-pyridine-3-sulfonyl chloride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 6-oxo-1H-pyridine-3-sulfonyl chloride
Introduction to 6-oxo-1H-pyridine-3-sulfonyl chloride (CAS No. 1357566-60-9)
6-oxo-1H-pyridine-3-sulfonyl chloride, with the CAS number 1357566-60-9, is a versatile and important compound in the field of medicinal chemistry and organic synthesis. This compound is a member of the sulfonyl chloride family, which is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The unique chemical structure of 6-oxo-1H-pyridine-3-sulfonyl chloride makes it a valuable reagent for the preparation of sulfonamides, sulfonates, and other functionalized derivatives.
The chemical structure of 6-oxo-1H-pyridine-3-sulfonyl chloride consists of a pyridine ring with an oxo group at the 6-position and a sulfonyl chloride group at the 3-position. This configuration imparts specific reactivity and stability properties to the molecule, making it suitable for a wide range of synthetic transformations. The sulfonyl chloride group is particularly reactive, allowing it to readily form sulfonamides upon reaction with amines or ammonia. This property is extensively utilized in the synthesis of biologically active compounds and pharmaceutical intermediates.
In recent years, there has been significant interest in the use of 6-oxo-1H-pyridine-3-sulfonyl chloride in the development of new therapeutic agents. One notable application is in the synthesis of inhibitors for various enzymes and receptors involved in disease pathways. For example, researchers have explored its potential in the development of inhibitors for kinases, which are key targets in cancer therapy. The ability to fine-tune the chemical structure through functionalization at different positions on the pyridine ring allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.
Another area where 6-oxo-1H-pyridine-3-sulfonyl chloride has shown promise is in the field of antimicrobial agents. Sulfonyl chlorides are known to exhibit broad-spectrum antimicrobial activity, and their derivatives have been investigated for their potential as novel antibiotics. The unique combination of the pyridine ring and sulfonyl chloride group in this compound provides a platform for designing molecules with enhanced antimicrobial properties. Studies have demonstrated that compounds derived from 6-oxo-1H-pyridine-3-sulfonyl chloride can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
The synthetic utility of 6-oxo-1H-pyridine-3-sulfonyl chloride extends beyond its use as a reagent for sulfonamide formation. It can also be employed in other types of reactions, such as nucleophilic substitution and coupling reactions. For instance, it can react with alcohols to form sulfonate esters, which are useful intermediates in organic synthesis. Additionally, its reactivity with thiols can lead to the formation of sulfonamides or thiosulfonates, depending on the reaction conditions.
In terms of safety and handling, it is important to note that 6-oxo-1H-pyridine-3-sulfonyl chloride is a highly reactive compound that should be handled with care. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Storage should be in a cool, dry place away from moisture and other reactive substances.
The commercial availability of 6-oxo-1H-pyridine-3-sulfonyl chloride has also contributed to its widespread use in research and development laboratories around the world. Many chemical suppliers offer high-purity forms of this compound, ensuring consistent quality for synthetic applications. The ability to purchase this compound from reliable sources facilitates its integration into various research projects and industrial processes.
In conclusion, 6-oxo-1H-pyridine-3-sulfonyl chloride (CAS No. 1357566-60-9) is a valuable compound with diverse applications in medicinal chemistry and organic synthesis. Its unique chemical structure and reactivity make it an essential reagent for the preparation of biologically active compounds and pharmaceutical intermediates. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in modern chemistry.
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